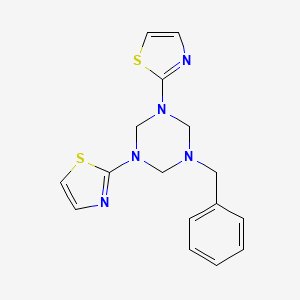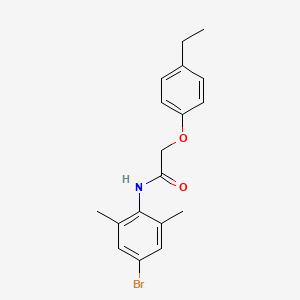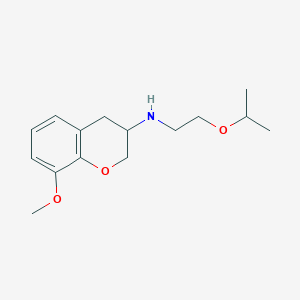
1-benzyl-3,5-di-1,3-thiazol-2-yl-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3,5-di-1,3-thiazol-2-yl-1,3,5-triazinane is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as BTT, and its molecular formula is C17H19N5S2. BTT is a derivative of 1,3,5-triazinane, which is a six-membered ring containing three nitrogen atoms.
作用機序
The mechanism of action of BTT is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. BTT has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. The compound has also been shown to inhibit the activity of HIV-1 integrase, an enzyme essential for the replication of the virus.
Biochemical and Physiological Effects:
BTT has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. BTT has also been shown to induce changes in cellular morphology and promote cell death.
実験室実験の利点と制限
One advantage of using BTT in laboratory experiments is its relatively simple synthesis process. The compound has also been shown to exhibit potent biological activity, making it a useful tool for investigating various biological processes. However, one limitation of using BTT is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving BTT. One area of interest is the development of BTT derivatives with improved biological activity and reduced toxicity. Another potential direction is the investigation of BTT's potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BTT and its potential applications in various scientific fields.
合成法
The synthesis of BTT involves the reaction of 2-aminothiazole with benzyl isothiocyanate, followed by the addition of cyanuric chloride. The resulting product is then treated with sodium hydroxide to obtain BTT. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
BTT has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antimicrobial, antiviral, and antitumor activities. BTT has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-[3-benzyl-5-(1,3-thiazol-2-yl)-1,3,5-triazinan-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-2-4-14(5-3-1)10-19-11-20(15-17-6-8-22-15)13-21(12-19)16-18-7-9-23-16/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESGZQIAIMFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1C2=NC=CS2)C3=NC=CS3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)
![1-(3-{[(1,3-benzoxazol-2-ylmethyl)(methyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6004596.png)

![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6004608.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![methyl 4-(4-cyclohexylphenyl)-2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6004631.png)
![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)
![5-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6004647.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)